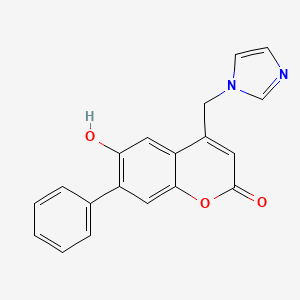

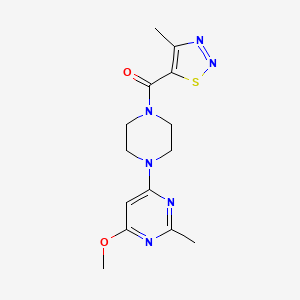

6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, has been reported . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Scientific Research Applications

Antibacterial Activity

Research into imidazole derivatives, such as the synthesis and evaluation of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, has highlighted potent antibacterial properties. This compound was designed as a pro-drug to release a lethal species within target anaerobic bacterial cells, showcasing a specific activity against anaerobic bacteria, a promising avenue for developing novel antibacterial agents (Dickens et al., 1991).

Pharmaceutical Analysis

The preparation of a ketoconazole ion-selective electrode for pharmaceutical analysis underscores the importance of imidazole derivatives in facilitating the determination of drug concentrations in biological fluids and pharmaceutical preparations. This development speaks to the broader utility of imidazole-based compounds in enhancing pharmaceutical analytical methodologies (Shamsipur & Jalali, 2000).

Corrosion Inhibition

Imidazole derivatives have also been explored for their corrosion inhibition efficacy. The synthesis of new imidazole derivatives and their application in protecting mild steel in acidic solutions demonstrate their potential as effective corrosion inhibitors. This research opens up new possibilities for the application of these compounds in industrial settings to prevent metal corrosion (Prashanth et al., 2021).

Catalytic Activity

The study of Rhodium complexes containing N-heterocyclic carbene (NHC) ligands with alcohol functions reveals the catalytic potential of imidazole derivatives in synthetic chemistry. These complexes have been shown to catalyze the addition of arylboronic acids to enones, highlighting the role of imidazole-based compounds in facilitating chemical transformations (Peñafiel et al., 2012).

Material Science and Luminescence

Imidazole derivatives have found applications in material science, particularly in the synthesis of compounds demonstrating luminescence. The creation of ESIPT-capable 4-(2-hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazoles, which exhibit single and double proton transfer leading to luminescence, showcases the utility of these compounds in developing new materials with potential applications in sensors and optoelectronic devices (Shekhovtsov et al., 2023).

Mechanism of Action

Target of Action

The primary targets of 6-Hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one are cytosolic carbonic anhydrase (CAs) isoenzymes, including human CA-II and human CA-IX (hCA-II, and hCA-IX) . These enzymes play a crucial role in maintaining pH homeostasis, which is vital for various physiological processes.

Mode of Action

The compound interacts with its targets, the CAs isoenzymes, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular pH homeostasis.

Biochemical Pathways

The inhibition of CAs isoenzymes affects the carbon dioxide and bicarbonate concentrations in cells, disrupting the carbon dioxide transport mechanism and the acid-base balance . This can have downstream effects on various biochemical pathways, particularly those that are sensitive to changes in pH.

Pharmacokinetics

Like other coumarin derivatives, it is expected to have good absorption and distribution profiles due to its lipophilic nature . The metabolism and excretion of this compound would need further investigation.

Result of Action

The inhibition of CAs isoenzymes by this compound can lead to a decrease in tumor cell proliferation and survival . This is because the disruption of pH homeostasis can induce cellular stress and potentially trigger apoptosis, the programmed cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy might be affected by the pH of the tumor microenvironment, which is typically more acidic than normal tissues .

properties

IUPAC Name |

6-hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-17-9-16-14(11-21-7-6-20-12-21)8-19(23)24-18(16)10-15(17)13-4-2-1-3-5-13/h1-10,12,22H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDGPOIOZGSLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CN4C=CN=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879192.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide](/img/structure/B2879193.png)

![N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2879194.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)

![2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide](/img/structure/B2879200.png)

![1-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879203.png)

![1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879209.png)